

Cross-referencing spectroscopic data of isovanillyl alcohol with literature values

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Compound of Interest

Compound Name: 3-Hydroxy-4-methoxybenzyl
alcohol

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A Comparative Analysis of Spectroscopic Data for Isovanillyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of literature-reported spectroscopic data for isovanillyl alcohol (also known as **3-hydroxy-4-methoxybenzyl alcohol**) with a standardized protocol for experimental verification. The objective is to offer a clear benchmark for researchers working with this compound, ensuring accurate identification and characterization.

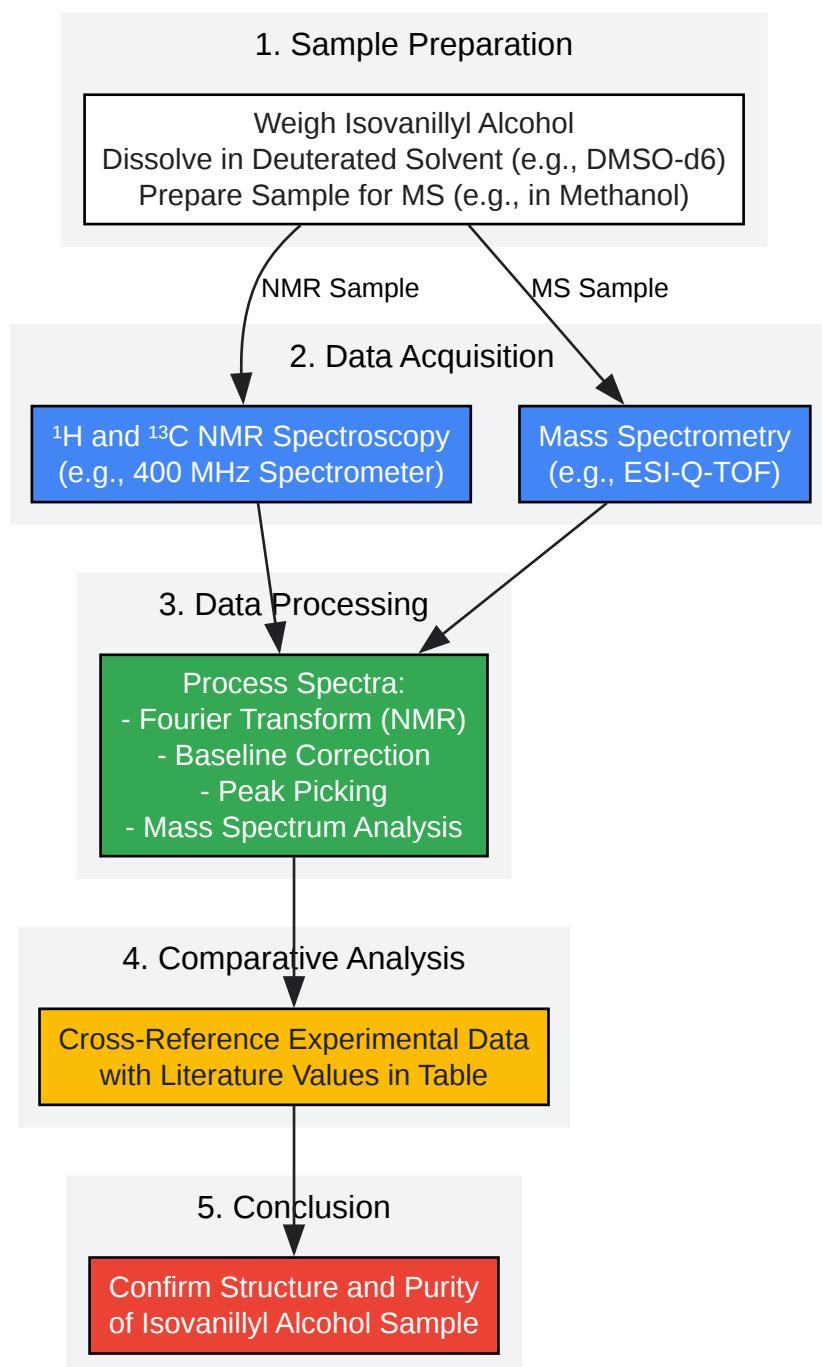
Spectroscopic Data Comparison

The following table summarizes the key spectroscopic signatures for isovanillyl alcohol reported in scientific literature. A column for experimental data is included to facilitate direct comparison with laboratory findings.

Spectroscopic Technique	Parameter	Literature Value	Experimental Value
¹ H NMR	Chemical Shift (δ) in ppm	Data available, but specific peak list not fully detailed in search results.[1]	(To be filled)
¹³ C NMR	Chemical Shift (δ) in ppm	Data available from sources like ChemicalBook and PubChem.[1][2]	(To be filled)
Mass Spectrometry	Mass-to-Charge Ratio (m/z)	Molecular Weight: 154.16 g/mol .[1] GC-MS data available.[1] [3]	(To be filled)

Experimental Workflow for Data Cross-Referencing

The process of verifying the identity and purity of a chemical sample like isovanillyl alcohol involves a systematic workflow. The following diagram illustrates the key stages from sample preparation to final data comparison.



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Caption: Experimental workflow for spectroscopic analysis.

Detailed Experimental Protocols

The following are standardized protocols for acquiring high-quality spectroscopic data for isovanillyl alcohol.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation:
 - Accurately weigh 5-10 mg of the isovanillyl alcohol sample.
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; vortex if necessary.
- ¹H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence (e.g., ' zg30 ').
 - Number of Scans: 16-64 (adjust for sample concentration).
 - Spectral Width: -2 to 12 ppm.
 - Relaxation Delay (d1): 1-2 seconds.
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., ' zgpg30 ').
 - Number of Scans: 1024 or higher (adjust for desired signal-to-noise).
 - Spectral Width: 0 to 220 ppm.
 - Relaxation Delay (d1): 2 seconds.
- Processing:
 - Apply Fourier transformation to the raw Free Induction Decay (FID) data.

- Perform phase and baseline corrections.
- Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
- Integrate ^1H NMR signals and pick peaks for both ^1H and ^{13}C spectra.

2. Mass Spectrometry (MS)

- Instrumentation: An Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometer or equivalent.
- Sample Preparation:
 - Prepare a stock solution of isovanillyl alcohol at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
 - Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ using the mobile phase solvent.
- Acquisition Parameters (Positive Ion Mode Example):
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Capillary Voltage: 3.5 - 4.5 kV.
 - Source Temperature: 100 - 120 °C.
 - Scan Range (m/z): 50 - 500.
 - Collision Energy: A low energy (e.g., 5-10 eV) for full scan MS and a ramped energy for MS/MS fragmentation analysis if desired.
- Processing:
 - Analyze the resulting spectrum to identify the molecular ion peak $[\text{M}+\text{H}]^+$ or other adducts (e.g., $[\text{M}+\text{Na}]^+$).

- Compare the exact mass measurement to the theoretical mass of isovanillyl alcohol ($C_8H_{10}O_3$, exact mass: 154.0630 Da) to confirm elemental composition.[[1](#)]

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References

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